molecular formula C16H17NO6S B11038770 3,4,5-trimethoxy-N-(phenylsulfonyl)benzamide

3,4,5-trimethoxy-N-(phenylsulfonyl)benzamide

Cat. No.: B11038770
M. Wt: 351.4 g/mol
InChI Key: NHJWELVKAVFNBY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(phenylsulfonyl)benzamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring, a sulfonyl group attached to a phenyl ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(phenylsulfonyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and phenylsulfonyl chloride.

    Formation of the Amide Bond: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted with phenylsulfonamide in the presence of a base such as triethylamine (Et₃N) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(phenylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-(phenylsulfonyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(phenylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(phenylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or with DNA topoisomerases in the case of anticancer activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the phenylsulfonyl group, making it less versatile in terms of chemical reactivity.

    3,4,5-Trimethoxy-N-(piperidin-3-yl)benzamide: Contains a piperidine ring instead of a phenylsulfonyl group, which alters its pharmacological profile.

    3,4,5-Trimethoxy-N-(2-oxo-2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl)benzamide: A more complex derivative with additional functional groups, potentially offering different biological activities.

Uniqueness

3,4,5-Trimethoxy-N-(phenylsulfonyl)benzamide stands out due to the presence of both methoxy and phenylsulfonyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H17NO6S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16(18)17-24(19,20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)

InChI Key

NHJWELVKAVFNBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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